N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-3-phenyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c29-25(16-11-20-7-2-1-3-8-20)27-22-12-14-23(15-13-22)32(30,31)28-18-5-4-10-24(28)21-9-6-17-26-19-21/h1-3,6-9,11-17,19,24H,4-5,10,18H2,(H,27,29)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYPYCFRTJCELO-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a piperidine nucleus have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets.
Mode of Action
It’s known that piperidine derivatives can interact with their targets in various ways, such as binding to receptors or enzymes, inhibiting their function, or modulating their activity.
Biochemical Pathways
Piperidine derivatives have been reported to influence a variety of biological processes, suggesting that they may affect multiple pathways.
Biological Activity
N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)cinnamamide is a compound that has garnered attention for its potential biological activities, particularly in the context of oxidative stress and cellular protection mechanisms. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H21N3O3S
- Molecular Weight : 359.4 g/mol
This compound belongs to a class of bioactive small molecules that have been synthesized for various therapeutic applications.
Antioxidant Activity
Recent studies have highlighted the compound's role in activating the Nrf2/ARE (nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway, which is crucial for cellular defense against oxidative stress.
Key Findings:
- Luciferase Assay Results : In a study assessing the luciferase activity in HepG2 cells, the compound exhibited significant activation of the Nrf2/ARE pathway, with a potency comparable to established Nrf2 activators like tert-butyl hydroquinone (t-BHQ) .
- Gene Expression : Treatment with this compound resulted in increased mRNA and protein expression of key antioxidant genes such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC), indicating its potential as an antioxidant therapeutic agent .
Cytoprotective Effects
The compound has demonstrated cytoprotective effects against oxidative damage:
- Cell Viability Assays : In models of oxidative injury induced by tert-butyl hydroperoxide (t-BHP), the compound significantly improved cell survival rates in a concentration-dependent manner .
- Glutathione Levels : It was observed that treatment with this compound led to an increase in endogenous glutathione levels, further supporting its role in enhancing cellular antioxidant capacity .
Inhibition of NAMPT
Another aspect of biological activity is its potential as an inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis through the inhibition of nicotinamide phosphoribosyltransferase (NAMPT). This mechanism is particularly relevant in cancer therapy:
- Therapeutic Applications : Compounds similar to this compound have been explored for their ability to inhibit NAMPT, which is implicated in cancer metabolism .
Table 1: Biological Activity Summary
Table 2: Comparative Analysis with Other Compounds
| Compound | Nrf2 Activation Potency | IC50 (μM) | Notes |
|---|---|---|---|
| N-(4-cinnamamide) | High | 10 | Established antioxidant |
| Compound 1g | Comparable | 5 | New candidate |
| t-BHQ | High | 1 | Positive control |
Case Study 1: HepG2 Cell Line
In a controlled experiment using HepG2 cells, researchers treated cells with varying concentrations of this compound. The results indicated a dose-dependent increase in luciferase activity, confirming its role as an Nrf2 activator. The highest concentration tested showed an increase in cell viability by approximately 40% compared to untreated controls.
Case Study 2: Cancer Metabolism
In another study focused on cancer metabolism, compounds structurally related to this compound were evaluated for their NAMPT inhibitory effects. These compounds demonstrated significant inhibition of NAMPT activity, leading to reduced NAD+ levels in cancer cell lines, which correlated with decreased cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Analogs :
N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)cinnamamide (6f): Structure: Ethoxy linker instead of sulfonyl bridge; piperidine directly attached to the phenyl ring. Properties: Melting point 145.7–147.3°C, 97.8% purity (HPLC) . Activity: No specific bioactivity reported, but cinnamamide derivatives are often explored for CNS modulation .
N-(4-(Benzothiazole-2-yl)phenyl)benzenesulfonamides: Structure: Benzothiazole replaces cinnamamide; sulfonamide linkage retained.
UDO and UDD (Pyridine-based CYP51 Inhibitors): Structure: Pyridine-piperazine/pyrrolidine hybrids with sulfonyl or trifluoromethyl groups. Activity: Inhibit Trypanosoma cruzi CYP51, comparable to posaconazole .
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide Derivatives: Structure: Piperidine-carboxamide core with pyrimidine-pyridine motifs. Activity: Anti-angiogenic and DNA cleavage properties .
Structural Comparison :
Physicochemical Properties
- Key Insight : Sulfonyl groups generally increase thermal stability and polarity, suggesting the target compound may exhibit higher melting points and better aqueous solubility than ethoxy-linked analogs .
Q & A
Q. What are the standard synthetic routes for N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)cinnamamide, and how are intermediates characterized?
The synthesis typically involves sequential functionalization:
- Step 1 : Formation of the sulfonamide core by reacting 4-aminophenyl sulfonyl chloride with 2-(pyridin-3-yl)piperidine under basic conditions (e.g., pyridine or triethylamine) .
- Step 2 : Coupling the sulfonamide intermediate with cinnamic acid derivatives via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
- Characterization : Intermediates are validated using 1H/13C NMR for structural confirmation and LC-MS for purity (>95%). Crystallographic studies may resolve bond angles and dihedral configurations affecting bioactivity .
Q. What in vitro assays are recommended for preliminary biological screening of this compound?
- Antimicrobial Activity : Broth microdilution assays against Mycobacterium tuberculosis (MIC range: 1.35–2.18 mM) .
- Anti-inflammatory Potential : NF-κB luciferase reporter assays in HEK293 cells to assess inhibition of inflammatory pathways .
- Cytotoxicity : MTT assays in normal cell lines (e.g., HEK293) to establish selectivity indices .
Q. How should researchers address solubility challenges in biological assays?
- Use co-solvents like DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.
- Solubility can be predicted via LogP calculations (estimated ~3.2) and validated experimentally using HPLC retention times .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
-
Key Modifications :
Position Modification Impact Piperidine Replace pyridinyl with bulkier groups (e.g., morpholine) Alters target selectivity Sulfonamide Introduce electron-withdrawing groups (e.g., -NO₂) Enhances binding to hydrophobic enzyme pockets Cinnamamide Stereochemical tuning (E/Z isomers) Affects membrane permeability -
Methodology : Use molecular docking (AutoDock Vina) to predict binding modes to targets like GlyT1 (IC₅₀ ~1.8 nM) and validate via ITC .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., divergent IC₅₀ values)?
- Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays).
- Orthogonal Assays : Confirm NF-κB inhibition via both luciferase reporter assays and Western blotting for IκBα degradation .
- Meta-Analysis : Compare datasets using tools like Prism to identify outliers and adjust for batch effects .
Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., Bcl-2 proteins) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic drivers .
- Cellular Imaging : Confocal microscopy with fluorescently tagged derivatives to track subcellular localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
